molecular formula C17H18N4O2S2 B2634257 1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 690645-28-4

1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2634257
CAS No.: 690645-28-4
M. Wt: 374.48
InChI Key: CUFYKCFKLSUOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 1-morpholino-2-((5-(p-tolyl)thiazolo[2,3-c]triazol-3-yl)thio)ethanone derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic fused-ring systems. The core structure consists of a thiazolo[2,3-c]triazole bicyclic framework, where a thiazole ring (positions 2–3) is fused with a 1,2,4-triazole ring (positions 1–2–4).

The substituents are numbered as follows:

  • A p-tolyl group (4-methylphenyl) is attached at position 5 of the thiazolo-triazole system.
  • A thioether linkage (-S-) connects position 3 of the thiazolo-triazole to a ketone-bearing ethanone moiety.
  • The ethanone group is further substituted with a morpholino group (tetrahydro-1,4-oxazine) at its terminal carbon.

The full IUPAC name is 2-[[5-(4-methylphenyl)-thiazolo[2,3-c]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone , reflecting this hierarchical substitution pattern.

The structural representation (Figure 1) highlights the fused thiazole-triazole core, with the p-tolyl group at position 5, the thioether bridge at position 3, and the morpholine-substituted ethanone. The SMILES string (CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)N4CCOCC4) and InChIKey (CUFYKCFKLSUOHW-UHFFFAOYSA-N) provide unambiguous machine-readable descriptors of the connectivity and stereochemistry.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₈N₄O₂S₂ confirms the presence of 17 carbon, 18 hydrogen, 4 nitrogen, 2 oxygen, and 2 sulfur atoms. The molecular weight is 374.48 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 17 12.01 204.17
H 18 1.008 18.14
N 4 14.01 56.04
O 2 16.00 32.00
S 2 32.07 64.14
Total 374.49

The calculated molecular weight (374.49 g/mol) aligns with the experimentally reported value of 374.48 g/mol . The XLogP3 value of 3.52 indicates moderate lipophilicity, while the topological polar surface area (85.33 Ų) suggests potential for hydrogen bonding and solubility in polar solvents.

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers and synonyms (Table 1):

Identifier Type Value Source
CAS Registry Number 690645-28-4
IUPAC Name 2-[[5-(4-methylphenyl)-thiazolo[2,3-c]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
SMILES CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)N4CCOCC4
InChIKey CUFYKCFKLSUOHW-UHFFFAOYSA-N
VulcanChem Cat. No. VC5676234

While the PubChem CID is not explicitly listed in the provided sources, the InChIKey serves as a unique identifier for database queries. The absence of patent data and limited commercial availability suggest this compound remains primarily of research interest.

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-12-2-4-13(5-3-12)14-10-24-16-18-19-17(21(14)16)25-11-15(22)20-6-8-23-9-7-20/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFYKCFKLSUOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the reaction of a suitable thioamide with an α-haloketone.

    Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a substitution reaction, often using a p-tolyl halide.

    Morpholine Addition: Finally, the morpholine ring is added through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole or triazole rings.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone includes a morpholine ring and a thiazole-triazole moiety, which are known to enhance biological activity. The synthesis typically involves multi-step reactions including cyclization and substitution reactions that yield high-purity products suitable for biological testing.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit potent antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown significant antibacterial and antifungal activities. A study highlighted that mercapto-substituted 1,2,4-triazoles demonstrated effective chemopreventive and chemotherapeutic effects on cancer cells . The specific compound under discussion has been evaluated for its antimicrobial efficacy against various pathogens, showing promising results comparable to established antibiotics.

Anticancer Potential

The anticancer properties of thiazole and triazole derivatives have been extensively studied. For example, compounds similar to this compound have been reported to inhibit the growth of cancer cell lines such as HCT116 (human colon cancer cells), with some derivatives exhibiting IC50 values lower than those of conventional chemotherapeutic agents like doxorubicin . This suggests that the compound may interfere with cellular pathways critical for cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of thiazole-triazole compounds and tested their antimicrobial activity against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited superior activity compared to standard treatments. The study concluded that the incorporation of thiazole and triazole moieties significantly enhances antimicrobial potency .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer applications, researchers synthesized a series of 1,2,4-triazole derivatives and assessed their cytotoxic effects on various cancer cell lines. One derivative showed high selectivity towards cancer cells with minimal toxicity to normal cells. This selective cytotoxicity is attributed to the unique interactions facilitated by the thiazole and triazole structures within the compound .

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Antimicrobial Treatments : As a lead compound in developing new antibiotics or antifungal agents.
  • Cancer Therapy : As part of a regimen targeting specific cancer types with reduced side effects compared to traditional chemotherapy.
  • Drug Development : As a scaffold for synthesizing novel compounds with enhanced efficacy against resistant strains of bacteria or cancer cells.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole and triazole rings play a crucial role in this interaction, as they can form hydrogen bonds and other interactions with the target molecules. The morpholine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds with a thiazole ring, which are known for their antimicrobial and anticancer properties.

    Triazole Derivatives: Compounds containing a triazole ring, often used as antifungal agents.

    Morpholine Derivatives: Compounds with a morpholine ring, which are studied for their potential as enzyme inhibitors and pharmaceuticals.

The uniqueness of this compound lies in its combination of these three functional groups, providing a versatile scaffold for further chemical modifications and applications.

Biological Activity

1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of morpholine with a thiazolo[2,3-c][1,2,4]triazole derivative containing a p-tolyl group. The compound features a ketone functional group central to its structure, which is crucial for its biological activity.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by identifying characteristic peaks corresponding to hydrogen and carbon atoms.
  • Mass Spectrometry (MS) : Employed to determine the molecular weight and confirm the molecular formula.
  • Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Antimicrobial Activity

Studies have demonstrated that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 7.8 µg/mL against Gram-positive bacteria and 15.6 µg/mL against Gram-negative bacteria, indicating strong antibacterial activity compared to standard antibiotics like oxytetracycline .
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus7.815.6
Escherichia coli15.631.2

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example:

  • In Vitro Studies : Compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 4.36 μM to 18.76 μM . These results suggest that such compounds can inhibit cancer cell proliferation effectively.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase Inhibition : It was found that derivatives of triazoles can significantly inhibit acetylcholinesterase (AChE), which is relevant in treating neurological disorders . The inhibition constants indicate potential therapeutic applications in diseases like Alzheimer’s.

Case Studies

Several studies have highlighted the efficacy of thiazole and triazole derivatives in various biological contexts:

  • Antimicrobial Evaluation : A study reported that thiazoloquinoxaline hybrids showed promising antimicrobial activity against multiple bacterial strains . This underscores the relevance of thiazole-containing compounds in drug development.
  • Anticancer Screening : Research involving thiazole derivatives demonstrated their potential as anticancer agents with significant activity against human colon cancer cell lines .

Q & A

Q. What synthetic strategies are available for preparing 1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone?

The synthesis involves multi-step protocols starting from p-toluidine derivatives. Key steps include:

  • Thiazole-thiol intermediate formation : Reacting 2-hydrazinyl-6-methylbenzo[d]thiazole with carbon disulfide under alkaline reflux, followed by acidification to yield 7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazole-3-thiol .
  • Alkylation and functionalization : The thiol group undergoes alkylation with ethyl bromoacetate in acetone/DMF to form an ester intermediate, which is then converted to an acid hydrazide via hydrazine hydrate .
  • Condensation : The hydrazide reacts with substituted benzaldehydes in methanol with acetic acid catalysis to yield the final morpholino-thioethanone derivatives .

Q. How is the compound characterized structurally and spectroscopically?

Characterization relies on:

  • Spectroscopy :
    • FTIR : Peaks at ~1741 cm⁻¹ (ester C=O) and 1662 cm⁻¹ (amide C=O) confirm functional groups .
    • NMR : Distinct signals for morpholine protons (δ 3.6–3.8 ppm, multiplet) and p-tolyl methyl groups (δ 2.3–2.4 ppm, singlet) .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 480.1528 for C₂₄H₂₆N₅O₂S₂) .

Q. What preliminary biological activities have been reported?

  • Antimicrobial : Derivatives show MIC values of 0.0135 μmol/mL against Candida albicans (comparable to fluconazole) and activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
  • Antidiabetic : α-Amylase inhibition (IC₅₀ = 0.16–0.38 μM) outperforms acarbose (IC₅₀ = 0.15 μM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?

SAR studies highlight:

  • Morpholine substitution : Enhances solubility and binding to kinase ATP pockets (e.g., c-Met/VEGFR-2 inhibition) .
  • Thioether linkage : Critical for maintaining conformational flexibility and sulfur-aromatic interactions (e.g., IDO1 inhibition via F163/F226 interactions in cocrystal structures) .
  • p-Tolyl group : Hydrophobic interactions with enzyme pockets improve antimicrobial and antifungal potency .

Q. What methodologies resolve contradictions in reported bioactivity data?

  • Assay standardization : Compare IC₅₀/MIC values under identical conditions (e.g., pH 7.0, OPLS-2005 force field for docking) .
  • Structural validation : Use SHELX-refined crystallographic data to confirm binding modes (e.g., sulfur-aromatic networks in IDO1 inhibitors) .
  • Orthogonal assays : Cross-validate antimicrobial results with time-kill kinetics or biofilm disruption assays .

Q. How is computational modeling integrated into drug design for this compound?

  • Docking protocols : Glide XP (Schrödinger Suite) predicts binding poses by centering grids on native ligands (RMSD ≤ 0.30 Å) .
  • Molecular dynamics : Simulate interactions with 14-α-demethylase lanosterol (PDB: 3LD6) to prioritize antifungal candidates .
  • ADMET prediction : Use QikProp to assess solubility (LogS) and BBB penetration for CNS-targeted derivatives .

Q. What crystallographic techniques validate its interaction with biological targets?

  • X-ray crystallography : SHELX-refined structures (e.g., 6KOF PDB entry) reveal thiourea-F163/F226 interactions in IDO1 inhibitors .
  • Twinned data refinement : SHELXL handles high-resolution or twinned macromolecular datasets to resolve electron density ambiguities .

Data Contradiction Analysis

Q. How to address variability in reported IC₅₀ values across studies?

  • Source analysis : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted α-amylase) .
  • Structural analogs : Compare with derivatives lacking the morpholino group, which may reduce kinase affinity by 10–100-fold .

Q. Why do some analogs show poor correlation between in silico and in vitro results?

  • Protonation states : Docking at physiological pH (7.0) may misrepresent ionization of acidic/basic residues .
  • Force field limitations : OPLS-2005 may underestimate van der Waals interactions in sulfur-rich scaffolds .

Methodological Recommendations

10. Key protocols for reproducible synthesis:

StepReagents/ConditionsYieldReference
Thiol alkylationEthyl bromoacetate, K₂CO₃, acetone/DMF, 80°C85%
Hydrazide formationHydrazine hydrate, ethanol, reflux82–91%
Schiff base condensationSubstituted benzaldehydes, glacial acetic acid, methanol75–89%

11. Best practices for bioactivity validation:

  • Dose-response curves : Use 8–12 concentration points for robust IC₅₀ calculation .
  • Positive controls : Include ciprofloxacin (antibacterial), fluconazole (antifungal), and acarbose (antidiabetic) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.